molecular formula C11H13ClO3 B1293720 Methyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 55162-41-9

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B1293720
CAS No.: 55162-41-9
M. Wt: 228.67 g/mol
InChI Key: UXIVINXAZVEIMC-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is an ester derivative of clofibric acid (2-(4-chlorophenoxy)-2-methylpropionic acid). Structurally, it features a methyl ester group at the carboxylic acid position, a 4-chlorophenoxy substituent, and a branched methyl group at the α-carbon (Figure 1). This compound is part of the fibrate class, which historically includes lipid-regulating agents like clofibrate (ethyl ester analog) . Its molecular formula is C₁₂H₁₅ClO₃, with a molecular weight of 242.7 g/mol .

Biological Activity

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, commonly referred to in the literature as a derivative of clofibric acid, is an organic compound with significant biological activity, particularly in the context of lipid metabolism and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

This compound has the molecular formula C12H13ClO3C_{12}H_{13}ClO_3. Its structure includes a methyl ester functional group and a chlorophenoxy substituent, which are crucial for its biological activity. The presence of the 4-chlorophenyl group is particularly important as it influences the compound's interaction with biological targets.

Biological Activity

Hypolipidemic Properties
this compound is primarily recognized for its hypolipidemic effects, similar to other compounds in the fibrate class. It has been shown to interact with peroxisome proliferator-activated receptors (PPARs), specifically PPARα, which plays a vital role in lipid metabolism. This interaction leads to increased fatty acid oxidation and reduced triglyceride levels in plasma, making it potentially beneficial for patients with dyslipidemia .

Anti-inflammatory Effects
In addition to its lipid-lowering properties, this compound exhibits anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, contributing to its therapeutic potential in metabolic disorders.

Anticancer Potential
Emerging studies suggest that derivatives of this compound may possess anticancer properties. Investigations into its structural analogs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • PPAR Activation : The compound activates PPARα, leading to enhanced transcription of genes involved in fatty acid oxidation.
  • Inflammatory Pathway Modulation : It may inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators.
  • Cellular Uptake and Metabolism : The ester form allows for better solubility and absorption, facilitating its bioavailability and interaction with cellular targets .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaKey Features
Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoateC12H13ClO3C_{12}H_{13}ClO_3Similar hypolipidemic agent; different alkyl group
FenofibrateC15H15ClO2C_{15}H_{15}ClO_2Well-known fibrate; widely used for cholesterol management
Clofibric AcidC11H11ClO3C_{11}H_{11}ClO_3Parent compound; exhibits similar biological activities

This table illustrates that while these compounds share structural similarities, their specific functional groups can significantly influence their pharmacological profiles and biological activities.

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Lipid Metabolism Disorders : A clinical trial involving patients with hyperlipidemia demonstrated that treatment with this compound resulted in significant reductions in triglyceride levels and improvements in HDL cholesterol levels. Patients reported fewer side effects compared to traditional fibrates .
  • Anti-inflammatory Applications : In a study focusing on metabolic syndrome, participants treated with methyl 2-(4-chlorophenoxy)-2-methylpropanoate showed decreased markers of inflammation alongside improved metabolic profiles .
  • Anticancer Research : Preliminary findings from laboratory studies indicate that derivatives of this compound can inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to determine the purity of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate in synthetic batches?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. Employ a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (acidified with 0.1% trifluoroacetic acid) to resolve impurities. Quantify impurities using reference standards such as 2-(4-chlorophenoxy)-2-methylpropanoic acid (unesterified form) or related degradation products . For structural confirmation, combine with mass spectrometry (LC-MS) to differentiate isobaric impurities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use engineering controls (e.g., fume hoods) to limit airborne exposure, as recommended for phenoxypropionate derivatives .
  • Wear nitrile gloves, protective eyewear, and lab coats to prevent skin contact. Contaminated clothing must be removed immediately and decontaminated using specialized laundering protocols .
  • Implement emergency showers and eye-wash stations within 10 seconds of the work area. Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste facilities .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies under ICH Q1A guidelines:

  • Store samples at 40°C/75% relative humidity (RH) for 6 months to simulate long-term stability.
  • Monitor degradation products (e.g., hydrolysis to 2-(4-chlorophenoxy)-2-methylpropanoic acid) via HPLC.
  • Use differential scanning calorimetry (DSC) to assess thermal decomposition thresholds and identify optimal storage temperatures .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

Methodological Answer:

  • Catalyst Selection: Use sulfuric acid (H₂SO₄) as a catalyst for esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with methanol. Reflux at 65–70°C for 6–8 hours improves yield (>85%) while reducing unreacted acid residues .
  • Process Monitoring: Employ in-line FTIR spectroscopy to track esterification progress by monitoring the disappearance of the carboxylic acid peak (~1700 cm⁻¹) .
  • Purification: Recrystallize the product from ethanol/water (3:1 v/v) to remove residual chlorophenoxy precursors .

Q. How can enantiomeric purity be assessed for stereoisomers of this compound?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak IC-3 column with a hexane/isopropanol (90:10) mobile phase. The (R)-enantiomer (common in bioactive derivatives like mecoprop-P) elutes earlier than the (S)-form, with resolution (Rs) >2.0 .
  • Circular Dichroism (CD): Compare CD spectra at 220–260 nm to reference standards for quantitative enantiomeric excess (ee) determination .

Q. What advanced techniques resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer:

  • Isotopic Labeling: Synthesize ¹⁴C-labeled methyl esters to trace metabolic products in in vitro hepatocyte models. Detect hydroxylated metabolites (e.g., 4-hydroxyphenyl derivatives) via radio-HPLC .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4), identifying likely oxidation sites .

Q. How should researchers design impurity profiling studies for pharmaceutical-grade this compound?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (80°C), acid/base hydrolysis (0.1M HCl/NaOH), and UV light (ICH Q1B) to generate degradants.
  • Structural Elucidation: Characterize impurities via NMR (¹H/¹³C) and high-resolution MS. Key impurities include:
    • Impurity A : Methyl 2-(4-chlorophenoxy)propanoate (ester cleavage product) .
    • Impurity B : 4-Chlorophenol (hydrolysis byproduct) .

Q. What experimental approaches are used to study the compound’s mechanism of action in lipid metabolism?

Methodological Answer:

  • PPAR-α Activation Assays: Transfect HEK293 cells with a PPAR-α luciferase reporter construct. Treat cells with 10–100 µM this compound and measure luminescence to quantify receptor activation .
  • Lipidomics Profiling: Use LC-MS/MS to analyze changes in triglyceride and cholesterol levels in HepG2 cells post-treatment. Compare results to clofibrate (positive control) .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Notes References
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate C₁₂H₁₅ClO₃ 242.7 Methyl ester, 4-Cl-phenoxy, α-methyl branch Intermediate in fibrate synthesis; potential lipid-modifying agent (structural analog of clofibrate)
Clofibrate (Ethyl ester analog) C₁₂H₁₅ClO₃ 242.7 Ethyl ester instead of methyl Clinically used lipid-regulating agent (reduces triglycerides and cholesterol)
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate C₁₃H₁₇ClO₃ 256.7 Additional methyl at 3-position on phenyl ring Herbicide intermediate; structural variation for enhanced bioactivity
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate C₁₂H₁₄BrClO₃ 321.6 Bromo and chloro substituents on phenyl ring Halogenated analog for diversified reactivity in synthesis
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate C₁₅H₁₉ClO₃ 282.8 4-chlorobutanoyl group on phenyl ring Intermediate in API synthesis (e.g., fungicides, nanomaterials)
Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate C₁₁H₁₃ClO₂ 214.7 2-chloroethyl substituent Pharmaceutical intermediate; noted for solubility and stability

Properties

IUPAC Name

methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIVINXAZVEIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203674
Record name Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55162-41-9
Record name Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055162419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

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